molecular formula C52H52N4O8S2+2 B100413 Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate CAS No. 18355-45-8

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate

Cat. No. B100413
CAS RN: 18355-45-8
M. Wt: 925.1 g/mol
InChI Key: KVMWJXLFAAFLSE-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate, also known as QBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QBP is a symmetrical bis-quaternary ammonium salt that has a unique molecular structure, which makes it an attractive candidate for scientific research.

Mechanism Of Action

The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is not fully understood, but it is believed to involve the interaction of the quaternary ammonium groups with biological membranes. The positively charged quaternary ammonium groups enable Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate to interact with negatively charged cell membranes, leading to changes in membrane fluidity and permeability.

Biochemical And Physiological Effects

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been shown to exhibit a range of biochemical and physiological effects, including antimicrobial activity, antitumor activity, and antifungal activity. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is its high stability, which makes it suitable for use in various lab experiments. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is also readily available and relatively easy to synthesize, which makes it an attractive candidate for scientific research. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate. One area of interest is the development of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate-based materials for use in drug delivery and biomedical applications. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has also been shown to exhibit potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and analytical chemistry. Additionally, further research is needed to fully understand the mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate and its potential applications in various fields.

Synthesis Methods

The synthesis of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate involves the reaction of 2,2'-bipyridine with benzil and 1-bromohexane in the presence of potassium carbonate as a base. The resulting product is then treated with p-toluenesulfonyl chloride to obtain Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate as a white crystalline solid.

Scientific Research Applications

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In catalysis, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been used as a ligand for the synthesis of chiral catalysts that exhibit high enantioselectivity.

properties

CAS RN

18355-45-8

Product Name

Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate

Molecular Formula

C52H52N4O8S2+2

Molecular Weight

925.1 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N-(1-propylquinolin-1-ium-6-yl)-4-[4-[(1-propylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C38H34N4O2.2C7H8O3S/c1-3-21-41-23-5-7-31-25-33(17-19-35(31)41)39-37(43)29-13-9-27(10-14-29)28-11-15-30(16-12-28)38(44)40-34-18-20-36-32(26-34)8-6-24-42(36)22-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-20,23-26H,3-4,21-22H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2

InChI Key

KVMWJXLFAAFLSE-UHFFFAOYSA-P

SMILES

CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Other CAS RN

18355-45-8

synonyms

6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-propylquinolinium) ditosylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.